Cbz-4-fluoro-D-phe
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSNXFAVHKHBPV-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cbz 4 Fluoro D Phe and Its Derivatives
Stereoselective Synthesis of 4-fluoro-D-phenylalanine Precursors
The stereoselective synthesis of 4-fluoro-D-phenylalanine is a critical step in obtaining Cbz-4-fluoro-D-Phe with the desired D-configuration. While 4-fluoro-DL-phenylalanine is available as a racemic mixture chemimpex.com, stereoselective methods are employed to specifically synthesize the D-enantiomer.
One approach to obtaining fluorinated phenylalanine derivatives involves the reaction of aminomalonate with fluorinated benzyl (B1604629) bromides, followed by partial hydrolysis and decarboxylation to yield N-benzyloxycarbonyl DL-amino acid esters. beilstein-journals.orgnih.gov Subsequent enzymatic hydrolysis using enzymes like subtilisin can lead to the separation of D-amino acid esters and Cbz-protected L-phenylalanine derivatives. beilstein-journals.orgnih.gov
Another method for the asymmetric synthesis of non-proteinogenic α-amino acids, including fluorinated derivatives, is the Schöllkopf synthesis. This approach involves the diastereoselective alkylation of a bislactim ether auxiliary, which can provide high chemical yield and optical purity. tandfonline.com For instance, the alkylation of an azide- and fluoro-substituted benzyl halide with a Schöllkopf bislactim ether, followed by hydrolysis and deprotection, can yield N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine as a single diastereomer. tandfonline.com While this example details the synthesis of an L-isomer with an additional azide (B81097) group, the underlying principle of using chiral auxiliaries for stereocontrol is applicable to the synthesis of the D-isomer of 4-fluorophenylalanine precursors.
The synthesis of D-amino acids can also be achieved through highly practical methodologies for the synthesis of D- and L-α-amino acids, N-protected α-amino acids, and N-methyl-α-amino acids. acs.org
Carbobenzyloxy Protection Strategies for Amino Acids
The carbobenzyloxy (Cbz) group, also known as the benzyloxycarbonyl (Z) group, is a common N-terminal protecting group used in peptide synthesis. fiveable.megoogle.com It was first introduced by Bergmann and Zervas in 1932. nih.govmasterorganicchemistry.com The Cbz group is stable under basic and most aqueous acidic conditions and can typically be removed by catalytic hydrogenation. masterorganicchemistry.comijacskros.com
The most common method for introducing the Cbz group involves the treatment of amines with benzyl chloroformate (Cbz-Cl) in the presence of a base. ijacskros.com Various bases, including organic and inorganic bases, as well as 4-(N,N-dimethylamino)pyridine, have been used. ijacskros.com More recent methods have explored the use of alternative conditions, such as reactions in water at room temperature, offering a simple, efficient, and environmentally benign approach for the Cbz protection of amines. ijacskros.com
Optimization of Cbz Group Introduction for this compound
Optimizing the introduction of the Cbz group specifically for 4-fluoro-D-phenylalanine would involve considering factors such as the choice of base, solvent, temperature, and reaction time to maximize yield and minimize side reactions, including racemization of the stereogenic center. While general methods for Cbz protection of amino acids are well-established organic-chemistry.orgorganic-chemistry.org, specific optimizations for 4-fluoro-D-phenylalanine may be necessary due to the presence of the fluorine atom.
Research findings indicate that N-Cbz-protected amino acids can react with various aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole to yield corresponding arylamides in high yields without racemization under mild conditions. organic-chemistry.org This suggests that the Cbz group can be introduced and maintained without compromising the stereochemical integrity of the amino acid under appropriate conditions.
Analysis of Protecting Group Compatibility in Multi-Step Synthesis
In multi-step synthesis involving this compound, the compatibility of the Cbz group with other protecting groups and reagents is crucial. The Cbz group is generally stable to conditions used for the removal of other common protecting groups like the Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile. nih.govorganic-chemistry.orgbiosynth.com Conversely, the Cbz group is typically removed by catalytic hydrogenation masterorganicchemistry.comijacskros.com, a condition that is orthogonal to the acid-lability of the Boc (tert-butyloxycarbonyl) group and the base-lability of the Fmoc group. nih.govmasterorganicchemistry.comorganic-chemistry.org
This orthogonality allows for selective deprotection in molecules containing multiple protected functional groups. For example, the tris(trihexylsilyl)silyl group, used as a hydrophobic tag in peptide synthesis, is compatible with hydrogenation conditions (Cbz chemistry) and Fmoc-deprotection conditions. rsc.org
However, compatibility must be carefully considered depending on the specific reaction conditions and the presence of other sensitive functionalities. For instance, while the Cbz group is generally stable to mild acid, stronger acidic conditions used for Boc removal would also cleave the Cbz group. nih.govmasterorganicchemistry.com Similarly, certain nucleophilic conditions can also deprotect Cbz-protected amines. organic-chemistry.org
Advanced Synthetic Routes to Radiolabeled this compound Analogs
Radiolabeled analogs of amino acids, such as those labeled with Fluorine-18 (F) or Carbon-11 (C), are important for applications like Positron Emission Tomography (PET). The synthesis of radiolabeled this compound analogs would involve incorporating a radioisotope into the molecule, often at a late stage of the synthesis.
While direct routes to radiolabeled this compound are not explicitly detailed in the search results, methods for synthesizing radiolabeled fluorinated phenylalanines provide insights into potential strategies. For example, radiolabeled 4-borono-2-[ F]fluoro-D,L-phenylalanine has been synthesized by direct fluorination of 4-borono-D,L-phenylalanine with [ F]AcOF or [ F]F. nih.govnih.gov Copper-mediated nucleophilic radiofluorination of arylstannanes with [ F]KF has also been used to synthesize protected 4-[ F]fluorophenylalanines. beilstein-journals.orgnih.gov
These methods typically involve the introduction of the radioisotope into a precursor molecule, which is then converted to the desired radiolabeled product. For a radiolabeled this compound analog, this could involve synthesizing a precursor of 4-fluoro-D-phenylalanine suitable for radiofluorination or radiocarbonylation, followed by or preceded by Cbz protection, depending on the compatibility of the radio-labeling chemistry with the protecting group.
Copper-mediated radiofluorination of aryl pinacolboronate esters using a copper triflate pyridine (B92270) complex is another promising approach for introducing nucleophilic [ F]fluoride into aromatic systems. researchgate.net This method has been applied to the synthesis of 4-[ F]FPhe. researchgate.net
The synthesis of radiolabeled amino acids can also utilize metal-catalyzed radiofluorination and heteroatom-F bond formation. mdpi.com Ruthenium-catalyzed direct aromatic fluorination has been reported for the synthesis of [ F]-labeled amino acids. mdpi.com
Incorporation of Cbz 4 Fluoro D Phe into Peptidic Constructs
Solid-Phase Peptide Synthesis (SPPS) Applications of Cbz-4-fluoro-D-Phe
Solid-phase peptide synthesis (SPPS) is a widely adopted technique for the rapid and efficient assembly of peptide chains. This method involves anchoring the C-terminal amino acid to an insoluble polymer support and sequentially adding protected amino acids. The Cbz group, present in this compound, is an acid-labile protecting group that can be used in SPPS, often in conjunction with Boc (tert-butyloxycarbonyl) or other orthogonal protection schemes, although Fmoc (9H-fluoren-9-ylmethoxycarbonyl) chemistry is currently more prevalent. nih.govnih.gov In Cbz-based SPPS, the Cbz group is typically removed using acidic conditions, such as treatment with HBr, either after the entire peptide chain is synthesized or at specific deprotection steps within the synthesis cycle. nih.gov
The integration of fluorinated amino acids, including derivatives of fluorinated phenylalanine, into peptides using SPPS has been successfully demonstrated. nih.govfu-berlin.dersc.org SPPS provides a controlled and iterative approach, making it suitable for the precise placement of this compound at specific positions within the growing peptide chain.
The formation of the peptide bond in SPPS requires activating the carboxyl group of the incoming protected amino acid, followed by its reaction with the free amino group of the resin-bound peptide. A variety of coupling reagents are available for this crucial step, including carbodiimides (e.g., DCC, DIC) often used with additives like HOBt or HOAt, as well as phosphonium (B103445) (e.g., BOP, PyBOP) and aminium reagents (e.g., HBTU, HATU, TBTU). bachem.comuniurb.it
While detailed studies specifically focusing on the optimal coupling reagents and conditions for this compound were not extensively found in the provided information, general principles for coupling fluorinated phenylalanine derivatives are applicable. The presence of the fluorine atom can influence the electronic properties of the amino acid, potentially impacting the reactivity of the carboxyl group and the propensity for side reactions. researchgate.net Consequently, standard coupling reagents effective for protected amino acids are generally suitable, but optimization of parameters such as solvent, temperature, reaction time, and the stoichiometry of coupling reagents and bases may be necessary to ensure high coupling efficiency and minimize unwanted side reactions, particularly epimerization. bachem.com
Additives like HOBt and HOAt are commonly employed alongside carbodiimides to enhance reaction rates and suppress epimerization by intercepting reactive intermediates. bachem.comuniurb.it Phosphonium and aminium-based reagents are recognized for their high coupling rates and reduced levels of racemization. bachem.com The choice of base, such as DIPEA or NMM, also plays a role in influencing coupling efficiency and controlling epimerization. bachem.com
Epimerization, the conversion of a chiral center to its opposite configuration, is a significant concern in peptide synthesis as it leads to the formation of diastereomers that can be difficult to separate and may possess altered biological activity. mdpi.com The α-carbon of the C-terminal amino acid residue of the activated species is particularly vulnerable to epimerization. mdpi.com
Controlling epimerization is crucial when incorporating non-canonical amino acids like this compound. The Cbz protecting group is known to help suppress racemization (epimerization at the α-carbon) during the activation and coupling steps compared to methods lacking such protection. nih.gov
Strategies to minimize epimerization include the careful selection of coupling reagents and additives, optimization of reaction conditions (e.g., lower temperatures, shorter reaction times), and the use of specific protecting group strategies. bachem.commdpi.com Coupling reagents that facilitate rapid reaction with the amine component can reduce the lifetime of intermediates prone to epimerization, such as oxazolones. uniurb.itmdpi.com Additives like HOBt and HOAt are effective in suppressing the formation of oxazolones, thereby reducing epimerization. bachem.commdpi.com
While specific studies on the epimerization of this compound during coupling were not extensively detailed, the general principles and methods for epimerization control in peptide synthesis, particularly concerning activated carboxyl groups, are highly relevant. mdpi.com
Solution-Phase Peptide Synthesis (LPPS) Methodologies
Solution-phase peptide synthesis (LPPS), also referred to as classical peptide synthesis, is conducted in a homogeneous solution throughout the coupling and deprotection steps. nih.gov LPPS is often favored for the synthesis of shorter peptides, peptide fragments, and for large-scale production due to potentially easier scale-up and purification compared to SPPS in certain cases. nih.gov
The incorporation of this compound into peptides using LPPS would involve similar considerations regarding coupling reagents and epimerization as in SPPS, but adapted for solution-phase conditions. The Cbz group is a well-established Nα-protecting group in LPPS and can typically be removed by hydrogenolysis or treatment with a strong acid. nih.gov
LPPS methodologies for the synthesis of peptides containing protected and fluorinated amino acids have been developed. fu-berlin.denih.gov Fragment condensation, a common strategy in LPPS, involves the synthesis and subsequent coupling of protected peptide fragments, allowing for the introduction of modified amino acids like this compound within these fragments. acs.org The solubility characteristics of this compound and intermediate peptide fragments in various organic solvents commonly used in LPPS are important factors in designing the synthetic route.
Chemo-Enzymatic Synthesis of Peptides Incorporating this compound
Chemo-enzymatic peptide synthesis combines chemical and enzymatic reactions to form peptide bonds. google.com This approach can offer advantages such as high selectivity (chemo-, regio-, and stereo-) and the use of mild, environmentally friendly reaction conditions. google.comgoogle.comresearchgate.net Enzymes, particularly proteases, can catalyze both the formation and hydrolysis of peptide bonds, and their synthetic capabilities can be harnessed for peptide synthesis. google.com
Although specific examples of chemo-enzymatic synthesis directly incorporating this compound were not prominently featured in the search results, enzymatic methods have been explored for the synthesis of fluorinated amino acids and their incorporation into peptides. fu-berlin.denih.govgoogle.comgoogle.comresearchgate.net For instance, enzymatic hydrolysis has been utilized in the synthesis of Cbz-protected fluorinated phenylalanine derivatives. nih.gov Proteases can catalyze peptide bond formation by shifting the reaction equilibrium towards synthesis, often achieved in the presence of organic co-solvents or by employing activated amino acid or peptide esters as substrates. google.com
The success of chemo-enzymatic synthesis involving this compound would depend on the compatibility of the Cbz protecting group and the fluorine atom with the activity and specificity of the chosen enzyme. Enzymes often exhibit high stereospecificity, which could be beneficial for the selective incorporation of the D-isomer. google.com
Conformational Analysis of Peptides Containing this compound Residues
Studies on peptides containing fluorinated phenylalanine derivatives have shown that fluorine substitution can affect peptide self-assembly and interactions with membranes. researchgate.netresearchgate.net The position and number of fluorine atoms on the phenyl ring can lead to altered hydrophobicity and influence preferred dihedral angles, thereby impacting the peptide's conformation. researchgate.netbeilstein-journals.orgresearchgate.net
Fluorine, particularly the ¹⁹F isotope, is a highly valuable nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. It possesses a high natural abundance (100%), a high gyromagnetic ratio, and its NMR signal is highly sensitive to the local electronic environment. researchgate.netresearchgate.netrsc.orgrsc.orgacs.org The fluorine atom in fluorinated phenylalanine residues can therefore serve as a sensitive spectroscopic probe to investigate peptide conformation and dynamics. researchgate.netresearchgate.netrsc.orgrsc.orgacs.orgnih.gov
¹⁹F NMR spectroscopy can provide detailed information about the local environment of the fluorinated residue, reporting on changes in peptide backbone and side chain conformations, as well as interactions with the surrounding environment or binding partners. researchgate.netrsc.orgrsc.orgacs.orgnih.gov Chemical shifts and coupling constants in ¹⁹F NMR spectra are highly sensitive to conformational changes and can be used to monitor peptide folding, stability, and interactions. acs.orgnih.gov The relative simplicity of ¹⁹F NMR spectra compared to the more complex ¹H NMR spectra of peptides can be advantageous for resolving and interpreting conformational heterogeneity. nih.gov
The strategic incorporation of this compound within a peptide sequence allows researchers to leverage the fluorine atom as an intrinsic probe to study the conformational landscape of the peptide and how it is influenced by sequence context, environmental factors, or interactions with other molecules.
Computational Modeling of Fluorinated Peptide Structures
Computational modeling plays a crucial role in understanding the subtle effects that fluorination, particularly with residues like 4-fluoro-D-phenylalanine, imparts on peptide structure, dynamics, and interactions. These methods provide atomic-level insights that complement experimental studies, allowing for the investigation of conformational preferences, noncovalent interactions, and the impact of fluorine's unique electronic properties.
The development of accurate force field parameters for fluorinated amino acids, including 4-fluoro-phenylalanine, has been essential for enabling reliable molecular dynamics simulations of fluorinated peptides and proteins nih.govdbaasp.org. These parameters are derived to accurately represent the unique properties of the fluorine atom and its interactions within a molecular mechanics framework nih.govdbaasp.org. Validation studies using these force fields have shown that simulations can maintain expected conformational propensities of peptides containing fluorinated residues over microsecond timescales and that calculated properties, such as fluorine relaxation rates, can agree well with experimental data from 19F NMR spectroscopy nih.govdbaasp.org.
Computational studies have also been integral to structure-activity relationship (SAR) investigations of fluorinated peptides, helping to rationalize experimental findings related to binding affinity and biological activity dbaasp.orgescholarship.org. By computationally evaluating the conformational preferences and potential interactions of fluorinated peptide analogs, researchers can gain insights into how fluorine substitution modulates the peptide's ability to interact with its target dbaasp.orgescholarship.org. For example, computational modeling has been used to interpret the enhanced inhibitory activity of peptides containing 4-fluoro-phenylalanine by suggesting additional favorable interactions with binding pockets.
Cbz 4 Fluoro D Phe As a Molecular Probe in Biological Systems
Application in Structure-Activity Relationship (SAR) Studies of Peptidomimetics
The systematic modification of a lead compound to understand how chemical structure relates to biological activity is a cornerstone of medicinal chemistry. Cbz-4-fluoro-D-Phe is an excellent tool for structure-activity relationship (SAR) studies of peptidomimetics. The introduction of a fluorine atom can significantly alter the electronic properties of the phenyl ring without causing a large steric perturbation, as fluorine is similar in size to a hydrogen atom. nih.gov This allows researchers to probe the importance of electronic interactions, such as cation-π interactions, at the binding site of a receptor or enzyme. nih.gov
A notable example of a bioactive peptide containing D-4-fluorophenylalanine is Ulimorelin, a selective agonist of the ghrelin/growth hormone secretagogue receptor. nih.gov The presence of this modified amino acid is critical for its pharmacological activity, highlighting the importance of such derivatives in drug design. nih.gov
| Compound/Modification | Rationale for Use in SAR | Potential Impact on Activity |
| This compound | Introduce electron-withdrawing group to probe electronic interactions. | Modulate binding affinity and efficacy by altering cation-π or other electronic interactions. |
| Cbz-D-Phe (unmodified) | Baseline comparison to assess the effect of fluorine substitution. | Establishes the reference activity of the parent peptide. |
| Cbz-4-chloro-D-Phe | Introduce a larger, electron-withdrawing halogen to probe steric and electronic tolerance. | May decrease activity due to steric hindrance, or alter it based on electronic effects. |
| Cbz-4-methyl-D-Phe | Introduce an electron-donating group to contrast with fluorine's effect. | Could enhance activity if electron-donating properties are favored in the binding interaction. |
Use in Conformational Restriction and Stabilization of Bioactive Peptides
The three-dimensional structure of a peptide is intimately linked to its biological function. Many bioactive peptides are flexible and can adopt multiple conformations in solution, only one of which may be the active conformation. The incorporation of modified amino acids like this compound can help to conformationally restrict a peptide, favoring the bioactive conformation and potentially increasing its stability and potency.
The D-configuration of this compound itself introduces a significant conformational constraint. Natural peptides and proteins are composed of L-amino acids, and the introduction of a D-amino acid can disrupt common secondary structures like α-helices and β-sheets, while promoting the formation of specific turns or other unique structures. This can lead to peptides with enhanced resistance to proteolytic degradation, a common issue with peptide-based therapeutics.
Furthermore, the fluorine atom can influence peptide conformation through stereoelectronic effects. For example, in studies with fluorinated prolines, it has been shown that the strong inductive effect of the fluorine atom can bias the pucker of the pyrrolidine ring and the conformation of the preceding peptide bond. A similar principle can apply to the side chain of 4-fluorophenylalanine, where interactions between the C-F bond dipole and the peptide backbone can influence local conformation. This subtle yet significant conformational control can be exploited to stabilize a desired peptide structure, leading to improved biological activity.
This compound as a Probe for Receptor-Ligand Interactions
Understanding the molecular details of how a ligand binds to its receptor is crucial for the rational design of new drugs. This compound serves as a sophisticated probe for dissecting these interactions.
The substitution of a phenylalanine with a 4-fluorophenylalanine can provide valuable insights into the nature of a receptor's binding pocket. As mentioned earlier, the progressive fluorination of a phenylalanine ring can systematically alter its electronic properties. This allows for a detailed investigation of potential cation-π interactions. In a cation-π interaction, the electron-rich face of an aromatic ring interacts favorably with a cation, such as the positively charged side chain of a lysine or arginine residue in the receptor. By making the phenyl ring of the ligand more electron-deficient through fluorination, this interaction is weakened.
Studies on the binding of fluorinated phenylalanine analogs to the Ste2p receptor, a G protein-coupled receptor in yeast, have demonstrated a correlation between the degree of fluorination and the binding affinity. nih.gov As the number of fluorine atoms on the phenyl ring increases, the cation-π binding energy decreases, leading to a weaker binding affinity. This provides strong evidence for the presence of a cation-π interaction at the binding site.
To illustrate this concept, the following table presents hypothetical binding data for a series of peptide analogs where a D-phenylalanine residue has been replaced with its fluorinated counterparts.
| Peptide Analog | Number of Fluorines | Dissociation Constant (Kd) (nM) | Interpretation |
| Peptide-D-Phe | 0 | 10 | Baseline affinity. |
| Peptide-D-Phe(4-F) | 1 | 25 | Weakened affinity, suggesting a possible cation-π interaction. |
| Peptide-D-Phe(3,4-F2) | 2 | 50 | Further weakening of affinity, strengthening the cation-π hypothesis. |
| Peptide-D-Phe(F5) | 5 | 150 | Significant loss of affinity, providing strong evidence for a critical cation-π interaction. |
This is a representative data table based on the principles of SAR with fluorinated analogs.
Allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary binding site to modulate its activity, is an increasingly important area of pharmacology. Peptides containing fluorinated amino acids can be used to probe allosteric sites and understand the mechanisms of allosteric modulation. The unique electronic and conformational properties imparted by this compound can lead to peptides that selectively bind to allosteric sites. The fluorine atom can also serve as a useful NMR probe to study the conformational changes in the receptor upon allosteric ligand binding.
Integration into Enzyme Substrate Analogs for Mechanistic Studies
Fluorinated amino acids are valuable tools for elucidating enzyme mechanisms. By incorporating this compound into a peptide that is a substrate for a particular enzyme, researchers can gain insights into the catalytic mechanism. The strong carbon-fluorine bond can alter the reactivity of the substrate, potentially slowing down or stalling the enzymatic reaction at a key step. This can allow for the trapping and characterization of reaction intermediates, providing a snapshot of the catalytic cycle.
The fluorine-19 (¹⁹F) nucleus has a nuclear spin of ½ and a high gyromagnetic ratio, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment. This property makes this compound a powerful reporter group in enzymatic cleavage assays.
Understanding Enzyme Specificity with Modified Substrates
The elucidation of enzyme specificity, the ability of an enzyme to preferentially bind and catalyze the reaction of a specific substrate, is a cornerstone of biochemistry. A powerful technique in this endeavor is the use of modified substrates, which are analogs of the natural substrate with specific chemical alterations. By systematically modifying the substrate's structure and observing the resulting changes in enzyme kinetics, researchers can infer detailed information about the enzyme's active site architecture, binding interactions, and catalytic mechanism. The compound N-Carbobenzoxy-4-fluoro-D-phenylalanine (this compound) serves as an exemplary molecular probe for this purpose, particularly in studies of proteases with a preference for aromatic amino acids, such as chymotrypsin.
The introduction of a fluorine atom at the para-position of the phenyl ring of D-phenylalanine is a subtle yet profound modification. Fluorine is the most electronegative element, and its substitution for a hydrogen atom can significantly alter the electronic properties of the aromatic ring through strong inductive effects. This modification, however, has a minimal steric impact, as fluorine's van der Waals radius is only slightly larger than that of hydrogen. This unique combination of properties makes 4-fluoro-phenylalanine derivatives excellent probes for investigating the electronic environment of an enzyme's specificity pocket.
In the context of a protease like chymotrypsin, the specificity for large hydrophobic residues, such as phenylalanine, is primarily dictated by the S1 binding pocket. When this compound is introduced as a substrate, the fluorinated phenyl ring interacts with the amino acid residues lining this pocket. By comparing the kinetic parameters of the enzymatic hydrolysis of this compound with its non-fluorinated counterpart, Cbz-D-Phe, researchers can deduce the nature of the interactions within the S1 pocket.
Detailed Research Findings
Studies on serine proteases have demonstrated that the introduction of fluorinated phenylalanine derivatives into peptide-based inhibitors can have a significant impact on their potency and selectivity. For instance, research on the proteasome, which has a chymotrypsin-like active site, has shown that fluorinated phenylalanine analogs can lead to highly specific inhibitors nih.govacs.orgnih.gov. This suggests that the fluorinated side chain is not only well-accommodated within the binding pocket but also engages in favorable interactions that enhance binding affinity.
In one study, the systematic analysis of bovine pancreatic trypsin inhibitor (BPTI) derivatives with fluorinated amino acids at the P1 position revealed enhanced inhibition towards α-chymotrypsin compared to the non-fluorinated counterparts rsc.orgresearchgate.net. This enhanced activity was attributed to the polarity induced by the fluorine atoms, suggesting that the S1 binding pocket of chymotrypsin can favorably interact with the modified electronic distribution of the fluorinated side chain.
While specific kinetic data for the enzymatic processing of this compound as a substrate is not extensively available in the public literature, we can construct a representative dataset to illustrate how such a study would yield insights into enzyme specificity. The following interactive table presents hypothetical kinetic parameters for the hydrolysis of Cbz-D-Phe and this compound by chymotrypsin, based on trends observed with similar substrates.
| Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) |
|---|---|---|---|
| Cbz-D-Phe | 5.0 | 0.1 | 20 |
| This compound | 4.5 | 0.15 | 33.3 |
In this hypothetical scenario, the Michaelis constant (KM), which is an inverse measure of the substrate's binding affinity, is slightly lower for this compound. This suggests a marginally tighter binding to the enzyme, which could be attributed to favorable electrostatic interactions between the electron-rich fluorine atom and residues in the S1 pocket. The catalytic rate constant (kcat), representing the turnover number, is slightly increased for the fluorinated substrate. This could imply that the electronic perturbation caused by the fluorine atom facilitates the catalytic steps of the reaction, such as the formation of the acyl-enzyme intermediate.
Research Applications in Drug Discovery and Development
Modulation of Protease Stability and Metabolic Half-Life of Peptidic Drugs
A major limitation of peptide-based drugs is their susceptibility to rapid degradation by proteases, leading to short metabolic half-lives and poor bioavailability beilstein-journals.orgacs.org. The incorporation of D-amino acids, such as 4-fluoro-D-phenylalanine, is a well-established strategy to enhance the proteolytic stability of peptides acs.orgmdpi.com. Unlike natural L-amino acids, D-amino acids are not recognized by many endogenous proteases, thus increasing the peptide's resistance to enzymatic cleavage wikipedia.orgmdpi.com. Fluorination can further contribute to metabolic stability by blocking metabolically labile sites or altering the electronic distribution around peptide bonds, making them less susceptible to enzymatic hydrolysis beilstein-journals.orgrsc.orgnih.gov. Studies have shown that incorporating fluorinated amino acids into peptides can lead to an exceptional increase in proteolytic stability beilstein-journals.org. This enhanced stability can result in a longer circulating half-life for the peptidic drug, reducing the frequency of administration and potentially improving therapeutic outcomes mdpi.comnih.gov.
Development of Peptidic Inhibitors and Agonists Incorporating Cbz-4-fluoro-D-Phe
This compound is employed in the design and synthesis of peptidic inhibitors and agonists. Its incorporation allows for the rational design of peptides with altered binding affinities and selectivities towards specific biological targets, such as enzymes and receptors beilstein-journals.org. The fluorine substitution can influence the conformation of the peptide and its interaction with the target binding site beilstein-journals.org. For instance, studies have shown that replacing a phenylalanine residue with 4-fluorophenylalanine in a peptide can enhance binding affinity to a target protein rsc.orgresearchgate.net. The D-configuration of the phenylalanine derivative can also impact the peptide's interaction with chiral binding sites on proteins, potentially leading to improved specificity or potency compared to the L-enantiomer wikipedia.org. The Cbz group, while primarily a protecting group used during synthesis, is typically removed in the final active peptide, although in some peptidomimetic designs, terminal modifications can influence activity and pharmacokinetics.
Spectroscopic and Analytical Investigations of Cbz 4 Fluoro D Phe and Its Conjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. For Cbz-4-fluoro-D-Phe and its conjugates, various NMR experiments, including ¹H, ¹³C, and particularly ¹⁹F NMR, offer insights into their molecular architecture, stereochemistry, and behavior in different environments. The presence of the fluorine atom provides a unique handle for ¹⁹F NMR analysis.
¹⁹F-NMR as a Conformational and Environmental Probe
The ¹⁹F nucleus is a highly sensitive NMR probe due to its high gyromagnetic ratio and 100% natural abundance. nih.gov The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an excellent tool for probing conformational changes, molecular interactions, and the surrounding environment of fluorinated compounds and peptides. nih.govbiorxiv.org
In the context of this compound and its conjugates, ¹⁹F NMR can provide specific information about the position of the fluorinated phenyl ring. Changes in the ¹⁹F chemical shift can indicate:
Conformational Preferences: Different rotamers around the Cα-Cβ bond or changes in peptide backbone conformation can alter the environment of the fluorine atom, leading to distinct ¹⁹F chemical shifts. Studies on fluorinated peptides have shown that ¹⁹F chemical shifts are sensitive to conformational changes, including those related to protein folding and unfolding events. biorxiv.org
Molecular Interactions: Binding to other molecules, such as proteins, lipids, or membranes, can induce changes in the electron density around the fluorine atom, resulting in measurable shifts in the ¹⁹F NMR signal. nih.govnih.gov This sensitivity has been exploited to investigate ligand-protein biophysics and the interactions of membrane-bound peptides. nih.govnih.gov
Environmental Polarity: The ¹⁹F chemical shift can also be influenced by the polarity of the solvent or the local environment within a larger molecular assembly. nih.gov This allows ¹⁹F NMR to be used to study solvation effects. nih.gov
While specific ¹⁹F NMR data for this compound itself was not extensively found in the search results, studies on related fluorinated phenylalanine derivatives and fluorinated peptides highlight the potential of this technique. For instance, ¹⁹F NMR has been used to study the conformation of foldamers incorporating fluorinated residues, where the ¹⁹F chemical shift correlated with the induced helical sense. acs.orgacs.org
Multidimensional NMR for Structure Elucidation of Fluorinated Peptides
While ¹⁹F NMR provides specific information about the fluorine environment, a comprehensive structural elucidation of this compound conjugates, particularly peptides, often requires multidimensional NMR techniques. Standard one-dimensional ¹H and ¹³C NMR experiments are fundamental for verifying the presence and connectivity of atoms within the molecule. ijacskros.comakjournals.com
Multidimensional NMR experiments, such as 2D ¹H-¹H COSY, TOCSY, and NOESY, as well as heteronuclear 2D experiments like ¹H-¹³C HSQC and HMBC, are essential for assigning resonances and determining through-bond and through-space correlations. copernicus.orgnih.gov These experiments are routinely used in peptide structure determination. copernicus.org
For fluorinated peptides, incorporating ¹⁹F into multidimensional NMR experiments can provide valuable structural constraints. Experiments like ¹H-¹⁹F and ¹³C-¹⁹F correlation spectroscopy can help establish the proximity of protons and carbons to the fluorine atom, aiding in complete resonance assignment and conformational analysis. copernicus.orgresearchgate.net The favorable NMR properties of ¹⁹F, alongside ¹H and ¹³C, make these three nuclei ideally suited for creating useful multidimensional NMR experiments for fluorochemicals and fluorinated polymers. researchgate.net Recent advancements in multidimensional NMR, including sparse sampling methods, can significantly reduce experiment times while maintaining high resolution, which is particularly promising for the analysis of complex biomolecules. nih.govrsc.org
Studies on fluorinated prolines, for example, have utilized 2D ¹H-¹³C HSQC-NOESY experiments for assignment and to study local conformations. copernicus.org Heteronuclear ¹H-¹⁹F couplings can also be measured using 2D TOCSY experiments with E.COSY cross-peak patterns, providing further structural details. copernicus.org
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure of chiral molecules, particularly peptides and proteins. wikipedia.orgjascoinc.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgjascoinc.com CD spectra in the far-UV region (typically 190-250 nm) are sensitive to the conformation of the peptide backbone, allowing for the identification and quantification of secondary structural elements such as alpha-helices, beta-sheets, turns, and random coils. wikipedia.orgjascoinc.com
Studies on fluorinated peptides have employed CD spectroscopy to assess the impact of fluorine substitution on secondary structure formation and self-assembly properties. rsc.orgmdpi.com For instance, CD has been used to study the formation of beta-sheets in amphipathic peptides and to investigate the secondary structure of fluorinated peptides under different conditions, such as varying concentrations and pH. rsc.org CD spectroscopy has also revealed that the incorporation of fluorinated residues can influence the temperature-dependent secondary structure of protein block copolymers. mdpi.com
Although specific CD data for this compound conjugates were not detailed in the search results, the general application of CD to study the secondary structure of peptides and the demonstrated use of CD for characterizing fluorinated peptides indicate its relevance for analyzing the conformational impact of incorporating this compound into peptide sequences.
Mass Spectrometry Techniques for Structural Validation and Metabolite Identification
Mass Spectrometry (MS) is a crucial analytical technique for determining the molecular weight and obtaining structural information of molecules, including this compound and its conjugates. MS provides highly sensitive and accurate mass measurements, which are essential for confirming the identity and purity of synthesized compounds. akjournals.com
Electrospray ionization (ESI) is a commonly used ionization technique for peptides and polar molecules, producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) that can be detected by the mass analyzer. akjournals.comacs.org High-resolution mass spectrometry (HRMS), such as using quadrupole time-of-flight (QTOF) instruments, provides accurate mass measurements that can be used to determine the elemental composition of a compound, further validating its structure. nih.gov
Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions. The fragmentation patterns provide detailed structural information, allowing for the confirmation of amino acid sequences in peptides and the identification of post-translational modifications or the presence of modified residues like this compound. acs.org
MS techniques are also valuable for identifying metabolites of this compound or its conjugates in biological systems, although this falls outside the strict scope of the requested content. However, the fundamental principles of using MS for structural validation are applicable. The use of LC-MS (Liquid Chromatography-Mass Spectrometry) couples the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the isolation and characterization of specific components. akjournals.comacs.org
Studies on Cbz-protected amines and amino acids have utilized MS alongside NMR for structural characterization. ijacskros.comakjournals.com MS analysis is routinely performed to confirm the molecular weight of synthesized peptides and modified amino acids. nih.gov
Future Directions and Emerging Research Avenues
Advancements in Asymmetric Synthesis of Fluorinated D-Amino Acids
The asymmetric synthesis of fluorinated D-amino acids, such as D-4-fluorophenylalanine, remains a critical area of research to provide access to enantiomerically pure building blocks for peptide synthesis and drug development. While racemic mixtures of 4-fluorophenylalanine can be prepared by methods like the fluorination of phenylalanine, obtaining the desired D-enantiomer often requires specific asymmetric synthetic strategies or resolution techniques. chembk.combeilstein-journals.org
Recent advancements in asymmetric synthesis include the use of chiral catalysts and auxiliaries. Chiral nickel(II) complexes have been explored as powerful tools for the gram-scale asymmetric synthesis of various fluorinated amino acids, yielding products with high enantiomeric purity. chemrxiv.orgacs.orgresearchgate.net This approach involves alkylation reactions with corresponding Ni(II) complexes and subsequent hydrolysis and protection steps to obtain protected fluorinated amino acids. chemrxiv.orgresearchgate.net Enzymatic methods, such as engineered biocatalysts like D-amino acid dehydrogenases and transaminases, are also being developed for the asymmetric synthesis of D-phenylalanines, offering potentially more atom-economical and environmentally friendly routes. acs.org
Further research is needed to develop more general and efficient asymmetric synthetic methods that can readily provide a diverse range of fluorinated D-amino acids, including those with protecting groups like Cbz, on a larger scale and with excellent stereocontrol.
Integration into Advanced Bioconjugation Strategies
The integration of fluorinated D-amino acids, including protected forms like Cbz-4-fluoro-D-phe, into advanced bioconjugation strategies is an emerging area. Bioconjugation allows for the site-specific labeling or modification of biomolecules such as peptides and proteins, enabling their use in various applications like imaging, targeted drug delivery, and diagnostics. nih.gov
Fluorinated amino acids can be incorporated into peptides and proteins through various methods, including solid-phase peptide synthesis (SPPS) using protected building blocks like this compound, or through biosynthetic pathways using auxotrophic cell lines or genetic code expansion. researchgate.netresearchgate.netnih.gov Once incorporated, the fluorine atom can serve as a handle for further modification or as a probe for techniques like 19F NMR. researchgate.netnih.gov
Highly fluorinated peptide probes have been developed for in vivo 19F-MRI applications, where fluorinated amino acids are incorporated to boost the magnetic resonance signal. nih.govkit.edu These probes can be further functionalized with moieties for bioconjugation, such as alkynes for click chemistry, allowing their attachment to biomolecules like proteins. nih.govkit.edu The use of D-amino acids in these peptide probes can enhance their stability against proteolytic degradation, which is crucial for in vivo applications. nih.govkit.edu Future work in this area will likely focus on developing more efficient and bioorthogonal bioconjugation methods compatible with fluorinated D-amino acids, enabling their precise placement in complex biological systems.
Novel Applications in Chemical Biology and Proteomics Research
Fluorinated amino acids, including D-enantiomers like D-4-fluorophenylalanine, are valuable tools in chemical biology and proteomics research. researchgate.netsmolecule.com Their incorporation into proteins can perturb protein structure and function, providing insights into biological processes. smolecule.com
In proteomics, fluorinated amino acids can be used as probes for studying protein synthesis and metabolism, as D-4-fluorophenylalanine has been shown to interfere with protein synthesis. smolecule.com They can also serve as internal standards in analytical techniques like HPLC for protein quantification. researchgate.net The unique properties of the fluorine atom, particularly its 19F NMR activity, make fluorinated amino acids excellent reporters for studying protein conformation, dynamics, and interactions in their native environment. mdpi.comresearchgate.netiris-biotech.denih.gov By incorporating fluorinated amino acids at specific positions within a protein, researchers can gain localized information about the protein's environment and behavior. d-nb.infocaymanchem.com
Future applications may involve the development of novel fluorinated probes for imaging specific cellular processes or protein targets. The ability to synthesize peptides and proteins containing site-specifically incorporated fluorinated D-amino acids will be crucial for these applications. researchgate.net
Computational Chemistry and Machine Learning Approaches for Fluorinated Drug Design
Computational chemistry and machine learning are playing an increasingly important role in the design and study of fluorinated compounds, including fluorinated amino acids and peptides. These methods can help predict the impact of fluorine substitution on molecular properties, interactions, and biological activity, which can be challenging to predict experimentally. acs.orgfu-berlin.de
Computational methods, such as molecular dynamics simulations and quantum chemical calculations, are used to understand how fluorinated amino acids interact with water and proteins, providing insights into hydration free energies and potential interactions with protein structures. acs.orgfu-berlin.denih.govbiorxiv.org These studies can help rationalize the effects of fluorine on protein stability and conformation. d-nb.info
Machine learning approaches are being applied to accelerate the discovery and design of peptides with desired properties, including those containing fluorinated amino acids. rsc.orgacs.orgresearchgate.net Machine learning models can be trained on experimental data to predict peptide self-assembly, identify novel sequences, and guide the optimization of properties like solubility and stability. acs.orgresearchgate.net While challenges remain in obtaining standardized datasets for training, the integration of machine learning with computational chemistry holds significant promise for the rational design of fluorinated peptides and peptidomimetics with enhanced therapeutic potential. nih.govbiorxiv.orgacs.org Future efforts will likely focus on developing more sophisticated computational models and larger, well-annotated datasets to improve the accuracy and predictive power of these approaches in the context of fluorinated amino acid-containing molecules.
Q & A
Q. What are the key considerations for synthesizing Cbz-4-fluoro-D-phe with high enantiomeric purity?
Methodological Answer: Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) to minimize racemization during coupling reactions. Use chiral HPLC or NMR (e.g., Mosher ester analysis) to confirm enantiomeric excess . For new compounds, provide full spectroscopic data (¹H/¹³C NMR, HRMS) and compare melting points with literature values to validate purity .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated degradation studies by incubating the compound in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via LC-MS and quantify stability using kinetic modeling (e.g., Arrhenius plots) . Report deviations from linearity in degradation curves, which may indicate competing reaction pathways.
Q. What analytical techniques are critical for confirming the identity of this compound?
Methodological Answer: Combine orthogonal methods:
- FT-IR for functional group identification (e.g., Cbz carbamate C=O stretch at ~1700 cm⁻¹).
- X-ray crystallography for absolute configuration confirmation (if crystalline).
- Elemental analysis to validate empirical formula .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar aprotic solvents be resolved?
Methodological Answer: Replicate solubility assays using standardized protocols (e.g., shake-flask method with UV/Vis quantification). Control variables like residual water content in solvents, which may explain discrepancies. Cross-reference with computational solubility predictions (e.g., COSMO-RS models) to identify outliers .
Q. What strategies are effective in designing this compound derivatives to enhance metabolic stability in vivo?
Methodological Answer:
- Introduce steric hindrance near the fluoro-phenyl group to block cytochrome P450-mediated oxidation.
- Use deuterium isotope effects to slow degradation at labile positions.
- Validate modifications using microsomal stability assays and LC-MS/MS metabolite profiling .
Q. How should researchers address contradictory bioactivity results in cell-based assays involving this compound?
Methodological Answer:
Q. What computational approaches predict the interaction of this compound with biological targets?
Methodological Answer:
- Perform molecular docking (AutoDock Vina, Schrödinger Glide) to map binding poses.
- Validate with molecular dynamics simulations (AMBER/GROMACS) to assess stability of ligand-receptor complexes.
- Cross-correlate with SAR data from analog libraries to refine predictions .
Methodological Notes for Data Reporting
- Reproducibility : Document reaction conditions (e.g., inert atmosphere, drying time for reagents) to enable replication .
- Data Contradictions : Use Bland-Altman plots or Cohen’s kappa statistics to quantify inter-lab variability .
- Ethical Compliance : Disclose synthetic routes and safety data (e.g., LD₅₀, Ames test results) for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
